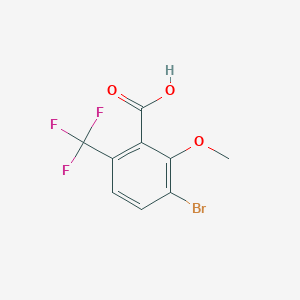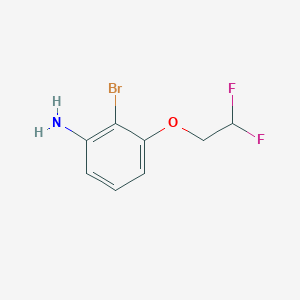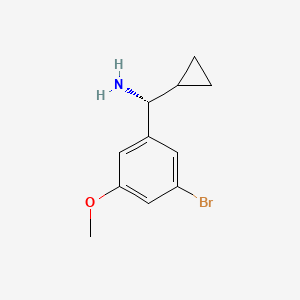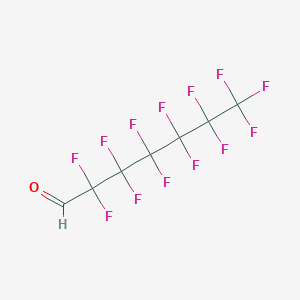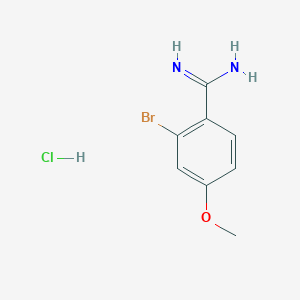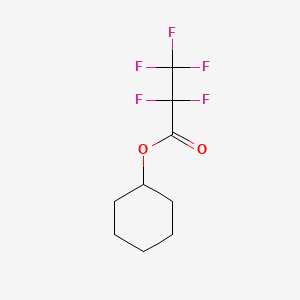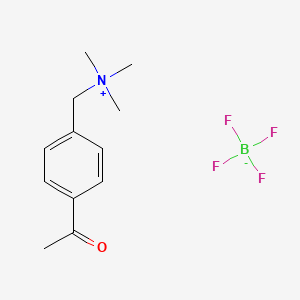
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate is a quaternary ammonium compound with a unique structure that includes an acetylphenyl group and a tetrafluoroborate anion
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate typically involves the quaternization of (4-acetylphenyl)trimethylammonium chloride with tetrafluoroboric acid. The reaction is carried out under mild conditions, often in an organic solvent such as acetonitrile or dichloromethane. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated systems for mixing and reaction control can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts and other nitrogen-containing compounds.
Biology: The compound can be used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用机制
The mechanism of action of (4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate involves its interaction with various molecular targets. The quaternary ammonium group can interact with negatively charged sites on proteins and other biomolecules, affecting their structure and function. The acetyl group can undergo chemical modifications, leading to the formation of reactive intermediates that can participate in further reactions.
相似化合物的比较
Similar Compounds
- (4-Acetylphenyl)trimethylammonium chloride
- (4-Acetylphenyl)dimethylamine
- (4-Acetylphenyl)methylamine
Uniqueness
(4-Acetylphenyl)-N,N,N-trimethylmethanaminium tetrafluoroborate is unique due to its combination of a quaternary ammonium group and a tetrafluoroborate anion. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in organic synthesis and materials science.
属性
CAS 编号 |
205451-03-2 |
|---|---|
分子式 |
C12H18BF4NO |
分子量 |
279.08 g/mol |
IUPAC 名称 |
(4-acetylphenyl)methyl-trimethylazanium;tetrafluoroborate |
InChI |
InChI=1S/C12H18NO.BF4/c1-10(14)12-7-5-11(6-8-12)9-13(2,3)4;2-1(3,4)5/h5-8H,9H2,1-4H3;/q+1;-1 |
InChI 键 |
QFHLNWZVNFFZDR-UHFFFAOYSA-N |
规范 SMILES |
[B-](F)(F)(F)F.CC(=O)C1=CC=C(C=C1)C[N+](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


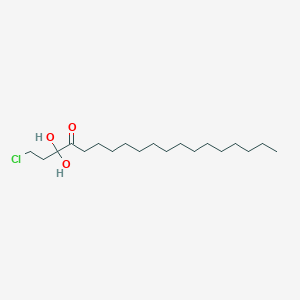




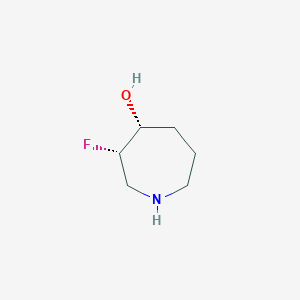
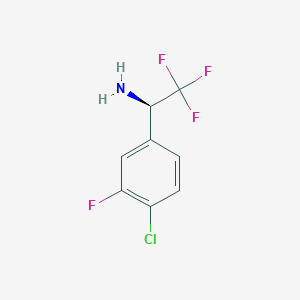
![2-[(2S)-2-[[(3-oxo-3-phenylmethoxypropyl)amino]methyl]pyrrolidin-1-yl]acetic acid](/img/structure/B12844627.png)
